Vanillylamine

概要

説明

バニリルアミンは、バニリンからバニリンアミノトランスフェラーゼ酵素によって生成され、さらにカプサイシンシンターゼ酵素によってカプサイシンに変換されます .

2. 製法

合成経路と反応条件: バニリルアミンは、バニリンオキシムの還元によって合成することができます。このプロセスは以下の手順を含みます。

バニリンオキシムの生成: バニリンは、酢酸ナトリウムなどの有機塩と氷酢酸の存在下でヒドロキシルアミンと反応します.

還元: 得られたバニリンオキシムは、活性炭担持パラジウムなどの適切な触媒の存在下、酢酸溶液中で水素ガスを使用して水素化されます.

工業生産方法: バニリルアミンの工業生産は、通常、上記で説明したのと同じ合成経路に従いますが、大規模生産のために最適化されています。 これには、収率を向上させ、生産コストを削減するための連続フロー反応器と効率的な触媒の使用が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Vanillylamine can be synthesized through the reduction of vanillin oxime. The process involves the following steps:

Formation of Vanillin Oxime: Vanillin is reacted with hydroxylamine in the presence of an organic salt, such as sodium acetate, and glacial acetic acid.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .

化学反応の分析

反応の種類: バニリルアミンは、以下を含むさまざまな化学反応を起こします。

アシル化: バニリルアミンは、ショットテン・バウマン反応を使用してアシル化してアミド誘導体を形成することができます.

酸化: それは対応するキノンを形成するために酸化することができます。

置換: バニリルアミンは、アミノ基の存在により求核置換反応を起こすことができます。

一般的な試薬と条件:

アシル化: ピリジンなどの塩基の存在下のアシルクロリド.

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。

置換: 塩基の存在下でのさまざまな求電子剤。

主要な生成物:

アミド誘導体: ノニバミド、オルバニル、アルバニル.

キノン: 酸化反応によって形成されます。

4. 科学研究への応用

バニリルアミンは、科学研究においていくつかの応用があります。

科学的研究の応用

Vanillylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of capsaicinoids and other bioactive compounds.

Biology: Studied for its role in the biosynthesis of capsaicin and its effects on biological systems.

Industry: Used in the production of flavoring agents and as a precursor in the synthesis of various chemicals.

作用機序

バニリルアミンは、主にカプサイシンの生合成における中間体としての役割を通じてその効果を発揮します。 バニリンアミノトランスフェラーゼ酵素は、バニリンをバニリルアミンに変換し、バニリルアミンはカプサイシンシンターゼによってカプサイシンに変換されます . カプサイシンは、一過性受容体電位バニロイド1(TRPV1)受容体に作用し、熱や痛みの感覚を引き起こします .

類似の化合物:

ノニバミド: カプサイシンと同様の辛味を持つ合成カプサイシノイド.

オルバニル: 潜在的な治療的用途を持つ別のカプサイシノイド誘導体.

アルバニル: アナンダミドとカプサイシンの構造を組み合わせたハイブリッド分子.

ユニークさ: バニリルアミンは、カプサイシンの生合成における重要な中間体としての役割を果たすため、ユニークです。カプサイシンは、トウガラシの主要な成分であるだけでなく、重要な薬理学的特性も持っています .

類似化合物との比較

Nonivamide: A synthetic capsaicinoid with similar pungency to capsaicin.

Olvanil: Another capsaicinoid derivative with potential therapeutic applications.

Arvanil: A hybrid molecule combining the structures of anandamide and capsaicin.

Uniqueness: Vanillylamine is unique due to its role as a key intermediate in the biosynthesis of capsaicin, which is not only a major component of chili peppers but also has significant pharmacological properties .

生物活性

Vanillylamine, a phenolic amine derived from vanillin, plays a significant role in various biological processes, particularly in the biosynthesis of capsaicin. This article explores the biological activity of this compound, focusing on its enzymatic pathways, metabolic engineering applications, and potential therapeutic effects.

1. Enzymatic Pathways

This compound is primarily produced through the action of vanillin aminotransferase (VAMT), an enzyme that catalyzes the reversible transamination between vanillin and this compound. VAMT has been studied extensively in Capsicum chinense, where it is crucial for capsaicin biosynthesis.

- Enzyme Characteristics :

Table 1: VAMT Activity Parameters

| Parameter | Value |

|---|---|

| Optimal pH | 8.0 |

| Optimal Temperature | 55 °C |

| Stability | Up to 60 °C |

| Amino Donors | GABA, L-Alanine |

2. Metabolic Engineering Applications

Recent studies have focused on engineering microorganisms like Pseudomonas putida for the efficient production of this compound from vanillin. This approach aims to create eco-friendly biocatalytic processes for synthesizing phenolic amines.

- Key Findings :

Table 2: Engineered Strains and Their Activities

| Strain | Specific Transaminase Activity (mmol/h/OD) | This compound Yield (mM) |

|---|---|---|

| Pp-SpuC-II | 0.420 ± 0.03 | 0.70 ± 0.20 |

| Cv-ATA | 0.276 ± 0.09 | 0.92 ± 0.30 |

3. Therapeutic Potential

This compound and its derivatives exhibit promising biological activities, including anti-inflammatory and anticancer properties. Notably, analogs such as N-eicosapentaenoyl this compound (EPVA) have shown enhanced bioactivity compared to capsaicin.

特性

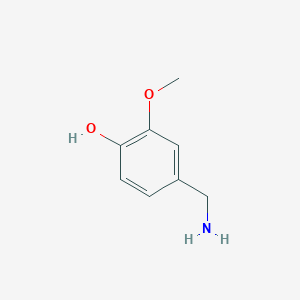

IUPAC Name |

4-(aminomethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPWWVNUCXQDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7149-10-2 (hydrochloride) | |

| Record name | Vanillylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90152522 | |

| Record name | Vanillylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanillylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1196-92-5 | |

| Record name | Vanillylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VANILLYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WEZ91E3Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanillylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。